4-[(Oxan-4-ylmethyl)amino]butan-2-ol | MGAT2 Inhibition Potency Compared with Clinical Candidate BMS-963272
In head-to-head comparison of human MGAT2 inhibitory potency, 4-[(Oxan-4-ylmethyl)amino]butan-2-ol demonstrates an IC₅₀ of 6.10 nM in recombinant enzyme assays, positioning it among the most potent MGAT2 inhibitors reported to date [1]. This value is comparable to the clinical-stage MGAT2 inhibitor BMS-963272, which exhibits an IC₅₀ of 7.1 nM against human MGAT2 under similar recombinant assay conditions . The compound also shows species-conserved activity with IC₅₀ values of 12 nM for mouse MGAT2 and 8.60 nM for rat MGAT2, enabling cross-species translational studies without requiring species-specific tool compounds [1]. Notably, the compound significantly outperforms early aryl dihydropyridinone MGAT2 inhibitors, such as compound 1 (hMGAT2 IC₅₀ = 175 nM), which exhibited poor microsomal metabolic stability and were inactive against mouse MGAT2, thereby limiting their utility in preclinical models [2]. The sub-10 nM potency of 4-[(Oxan-4-ylmethyl)amino]butan-2-ol across human, mouse, and rat orthologs suggests conserved binding interactions that facilitate robust in vitro-in vivo translation without the confounding effects of species-specific potency cliffs.
| Evidence Dimension | Inhibition of human MGAT2 enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 6.10 nM |
| Comparator Or Baseline | BMS-963272: IC₅₀ = 7.1 nM (human MGAT2); Compound 1: IC₅₀ = 175 nM (human MGAT2); 4-[(Oxan-4-ylmethyl)amino]butan-2-ol mouse MGAT2 IC₅₀ = 12 nM; rat MGAT2 IC₅₀ = 8.60 nM |
| Quantified Difference | 14.1% more potent than BMS-963272 (6.10 nM vs 7.1 nM); 28.7-fold more potent than Compound 1 (6.10 nM vs 175 nM); species potency ratio (human:mouse:rat) = 1.0 : 2.0 : 1.4 |
| Conditions | Inhibition of human/mouse/rat recombinant MGAT2 expressed in Sf9 cell membranes using 2-monooleglycerol and [³H]-oleoyl-CoA as substrates, 20 min incubation |
Why This Matters
This compound offers sub-10 nM human MGAT2 potency equivalent to advanced clinical candidates while maintaining activity across rodent species, eliminating the need for separate mouse- and rat-optimized tool compounds in preclinical metabolic studies.
- [1] BindingDB. BDBM50579526 (CHEMBL4878564): 4-[(Oxan-4-ylmethyl)amino]butan-2-ol. IC₅₀ = 6.10 nM (human MGAT2), 12 nM (mouse MGAT2), 8.60 nM (rat MGAT2). View Source
- [2] Hangeland JJ, Whaley JM, Brigance R, et al. MGAT2 inhibition as a potential therapeutic approach for metabolic disorders. Synapse PatSnap. Compound 1 hMGAT2 IC₅₀ = 175 nM, inactive vs mouse MGAT2. View Source
